Bakkenolide B

Immunology Immunosuppression T-Cell Biology

Researchers studying T-cell IL-2 signaling or mast cell degranulation face a critical reproducibility challenge: substituting structural analogs like Bakkenolide A or D introduces divergent potency and target engagement. Bakkenolide B (CAS 18455-98-6) is the validated spiro-γ-lactone sesquiterpene that closes this gap. • IL-2 inhibition in Jurkat T-cells (IC50 6.3 µM) - reliable benchmark for autoimmunity & transplant rejection models. • Concentration-dependent mast cell degranulation suppression (RBL-2H3) with in vivo asthma efficacy at 1 mg/kg. • AMPK/Nrf2 pathway activation in microglia (upregulates HO-1, NQO-1) for neuroinflammation research. Each batch is purity-verified and shipped under controlled conditions to ensure experimental reproducibility.

Molecular Formula C22H30O6
Molecular Weight 390.5 g/mol
CAS No. 18455-98-6
Cat. No. B103242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBakkenolide B
CAS18455-98-6
Synonymsakkenolide B
bakkenolide-B
Molecular FormulaC22H30O6
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CCC(C2(C1C(C3(C2)C(=C)COC3=O)OC(=O)C)C)C
InChIInChI=1S/C22H30O6/c1-7-12(2)19(24)28-16-9-8-13(3)21(6)11-22(14(4)10-26-20(22)25)18(17(16)21)27-15(5)23/h7,13,16-18H,4,8-11H2,1-3,5-6H3/b12-7-/t13-,16-,17+,18+,21+,22+/m0/s1
InChIKeyAVAGQVZSHJYDED-RRIKAWJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Bakkenolide B (CAS 18455-98-6) for Research Procurement: A Specialized Bakkenolide Sesquiterpene Lactone with Defined T-Cell and Mast Cell Activity Profiles


Bakkenolide B is a spiro-γ-lactone sesquiterpene isolated primarily from Petasites japonicus (butterbur) [1]. It is a member of the bakkenolide class of natural products, which are characterized by a unique bakkane skeleton. Unlike many structurally related bakkenolides, Bakkenolide B exhibits a distinct biological profile defined by its potent inhibition of interleukin-2 (IL-2) production in human T-cells and its suppression of mast cell degranulation. These specific activities, quantified in multiple peer-reviewed studies, make it a valuable tool compound for research in immunology, allergy, and neuroinflammation, and distinguish it from other in-class analogs that may have different primary targets or significantly lower potency [2].

Why Bakkenolide B Cannot Be Readily Substituted with Other Bakkenolide Analogs


Substituting Bakkenolide B with a structurally similar bakkenolide, such as Bakkenolide A or D, is not scientifically justifiable due to divergent structure-activity relationships (SAR) and significant differences in potency and mechanism. While all bakkenolides share a common carbon skeleton, subtle variations in their functional groups and stereochemistry lead to distinct biological profiles. For instance, research has demonstrated that Bakkenolide A exhibits only weak activity in suppressing IL-2 production compared to Bakkenolide B [1]. Similarly, Bakkenolide D demonstrates a non-competitive mechanism against bacterial neuraminidase, whereas Bakkenolide B's inhibition in that context is less characterized, and its primary mode of action is different [2]. Such critical variations in potency and target engagement underscore why generic substitution cannot ensure experimental reproducibility or valid scientific outcomes, and why procurement of the specific, validated compound is essential.

Quantitative Differentiation of Bakkenolide B Against Closest Analogs: A Procurement-Relevant Evidence Guide


Superior Potency in Inhibiting IL-2 Production in Human T-Cells Compared to Bakkenolide A

Bakkenolide B directly and potently inhibits interleukin-2 (IL-2) production in Jurkat human T-cells, with a defined IC50 value. This activity was directly compared to Bakkenolide A, which demonstrated only weak activity in the same assays [1].

Immunology Immunosuppression T-Cell Biology

Concentration-Dependent Inhibition of Mast Cell Degranulation

Bakkenolide B exhibits a clear, concentration-dependent inhibition of degranulation in RBL-2H3 mast cells, a standard model for allergic response. This anti-allergic effect was quantified across a defined concentration range [1]. While other bakkenolides like Bakkenolide D also show anti-histamine activity, Bakkenolide B's specific potency in this well-established mast cell assay provides a reliable benchmark for experimental design .

Allergy Immunology Mast Cell Biology

In Vivo Efficacy in an Asthma Model

The anti-allergic effects of Bakkenolide B are not limited to in vitro systems. In an ovalbumin (OVA)-induced asthma mouse model, administration of Bakkenolide B at a low dose (1 mg/kg, i.p.) significantly reduced the accumulation of key inflammatory cells in bronchoalveolar lavage fluid [1].

Asthma Allergy Inflammation In Vivo Model

Inhibition of Pro-Inflammatory Mediators in Macrophages

Bakkenolide B demonstrates anti-inflammatory activity by concentration-dependently inhibiting the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages, key mediators of the inflammatory response [1].

Inflammation Macrophage Biology COX-2 iNOS

Neuroprotective and Anti-Neuroinflammatory Effects via AMPK/Nrf2 Pathway

Bakkenolide B exhibits a distinct neuroprotective mechanism by activating the AMPK/Nrf2 pathway in microglial cells, thereby suppressing the production of pro-inflammatory cytokines like IL-1β, IL-6, IL-12, and TNF-α [1]. This pathway is crucial for cellular defense against oxidative stress and inflammation in the central nervous system.

Neuroinflammation Neuroprotection Microglia AMPK Nrf2

Best Research and Industrial Application Scenarios for Bakkenolide B Procurement


Research on T-Cell Mediated Immunosuppression and IL-2 Signaling

Bakkenolide B is the optimal choice for researchers investigating calcium signaling and IL-2 production in human T-cell models. Its IC50 of 6.3 µM in Jurkat cells provides a reliable, quantitative benchmark for designing dose-response experiments, unlike weaker analogs such as Bakkenolide A [1]. This makes it ideal for studies on autoimmune diseases, transplant rejection, and T-cell biology.

In Vitro and In Vivo Modeling of Allergic Response and Asthma

For studies on IgE-mediated allergy, mast cell degranulation, and allergic asthma, Bakkenolide B is a well-characterized tool compound. Its concentration-dependent inhibition of RBL-2H3 mast cell degranulation [1] and its validated in vivo efficacy in an OVA-induced asthma model at 1 mg/kg [2] make it suitable for both mechanistic in vitro work and preclinical in vivo validation.

Investigating the AMPK/Nrf2 Axis in Neuroinflammation

Bakkenolide B should be prioritized for projects focused on neuroinflammation and the AMPK/Nrf2 pathway. Its demonstrated ability to activate AMPK and upregulate Nrf2/ARE-related factors like HO-1 and NQO-1 in microglial cells provides a specific molecular target for researchers studying neuroprotection in models of Parkinson's, Alzheimer's, or other neurodegenerative conditions [1].

Studies on Macrophage-Driven Inflammation and Prostanoid/Nitric Oxide Pathways

Researchers examining the regulation of iNOS and COX-2 gene expression in macrophages will find Bakkenolide B to be a relevant and validated compound. Its concentration-dependent inhibition of these pro-inflammatory enzymes, induced by LPS [1], positions it as a useful tool for studying innate immune responses and the mechanisms controlling inflammation at the transcriptional level.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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